Azamulin
Overview
Description
Mechanism of Action
Target of Action
Azamulin, also known as this compound [INN], is a selective and irreversible inhibitor of the cytochrome P450 (CYP) 3A isoforms . The primary targets of this compound are CYP3A4 and CYP3A5 . These enzymes are part of the cytochrome P450 family, which plays a crucial role in the metabolism of a wide range of substances, including many pharmaceuticals .
Mode of Action
This compound interacts with its targets, CYP3A4 and CYP3A5, by binding to them and inhibiting their activity . This inhibition is significant, with this compound found to inhibit CYP3A4/5 by over 90% . The inhibition of these enzymes affects the metabolism of substances that are substrates for these enzymes, potentially leading to changes in their bioavailability and efficacy.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the metabolic pathway involving the CYP3A4 and CYP3A5 enzymes . These enzymes are involved in the phase 1 metabolism of many pharmaceuticals and other xenobiotics . By inhibiting these enzymes, this compound can affect the metabolic clearance of substances that are substrates for these enzymes .
Pharmacokinetics
This compound’s pharmacokinetic properties are closely tied to its ability to inhibit CYP3A4/5. The inhibition of these enzymes can affect the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of substances that are substrates for these enzymes . This can impact the bioavailability of these substances, potentially affecting their efficacy and safety profiles.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the metabolic clearance of substances that are substrates for CYP3A4/5 . By inhibiting these enzymes, this compound can slow down the metabolism of these substances, potentially leading to increased concentrations of these substances in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other substances that are substrates, inhibitors, or inducers of CYP3A4/5 can affect the efficacy of this compound’s inhibitory action . Additionally, factors such as diet, use of cosmetics, and exposure to environmental pollutants, which can all influence the expression and activity of CYP enzymes, can potentially impact the action of this compound .
Biochemical Analysis
Biochemical Properties
Azamulin plays a significant role in biochemical reactions by acting as a selective inhibitor of cytochrome P450 3A enzymes. It interacts specifically with CYP3A4 and CYP3A5, inhibiting their activity with high specificity. The compound binds to the active site of these enzymes, preventing the metabolism of substrates that are typically processed by CYP3A4 and CYP3A5. This selective inhibition allows researchers to study the metabolic pathways and interactions of various drugs and compounds that are substrates of these enzymes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In human hepatocytes, this compound significantly inhibits the activity of CYP3A4 and CYP3A5, leading to a decrease in the metabolic clearance of drugs that are substrates of these enzymes. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism by altering the levels of active drugs and their metabolites within the cells. Additionally, this compound’s selective inhibition of CYP3A4 and CYP3A5 can help elucidate the roles of these enzymes in cellular processes and drug interactions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of cytochrome P450 3A enzymes. This compound exhibits homotropic cooperativity in its binding to CYP3A5, where two this compound molecules bind sequentially in an antiparallel orientation within the enzyme’s active site. This binding excludes water from the hydrophobic surfaces of the binding cavity, enhancing the stability of the enzyme-inhibitor complex. The binding of this compound to CYP3A4 and CYP3A5 prevents the metabolism of substrates by these enzymes, thereby inhibiting their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is stable under typical storage conditions and retains its inhibitory activity over extended periods. Its effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions. Long-term exposure to this compound in in vitro studies has shown sustained inhibition of CYP3A4 and CYP3A5 activity, leading to prolonged alterations in drug metabolism and cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits CYP3A4 and CYP3A5 without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and alterations in liver enzyme levels. These dose-dependent effects highlight the importance of careful dosage selection in experimental studies to avoid adverse outcomes while achieving the desired inhibitory effects .
Metabolic Pathways
This compound is involved in metabolic pathways primarily through its inhibition of cytochrome P450 3A enzymes. By inhibiting CYP3A4 and CYP3A5, this compound affects the metabolism of a wide range of drugs and compounds that are substrates of these enzymes. This inhibition can alter metabolic flux and metabolite levels, providing insights into the roles of CYP3A4 and CYP3A5 in drug metabolism and interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of this compound within tissues is influenced by its binding affinity to CYP3A4 and CYP3A5, leading to its accumulation in tissues where these enzymes are highly expressed, such as the liver .
Subcellular Localization
This compound’s subcellular localization is primarily within the endoplasmic reticulum, where cytochrome P450 enzymes are located. The compound’s targeting to the endoplasmic reticulum is facilitated by its interactions with CYP3A4 and CYP3A5. This localization is crucial for its inhibitory activity, as it allows this compound to effectively bind to and inhibit these enzymes within their native cellular environment .
Preparation Methods
The synthesis of azamulin involves complex chemical reactions, typically starting from pleuromutilin, a diterpene antibiotic. The synthetic route includes several steps such as oxidation, reduction, and substitution reactions to introduce the azole moiety into the pleuromutilin structure.
Chemical Reactions Analysis
Azamulin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the azole ring, altering its inhibitory properties.
Substitution: this compound can undergo substitution reactions, particularly at the azole ring, to form new compounds with potentially different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Azamulin is extensively used in scientific research, particularly in the fields of:
Chemistry: As a tool to study the inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism.
Biology: To investigate the role of CYP3A4 and CYP3A5 in various biological processes.
Medicine: To understand drug-drug interactions and the metabolic pathways of new chemical entities.
Industry: In the development of new pharmaceuticals, this compound is used to predict the metabolic clearance of drugs and to design safer and more effective medications
Comparison with Similar Compounds
Azamulin is unique among pleuromutilin antibiotics due to its high selectivity and potency as a CYP3A4 and CYP3A5 inhibitor. Similar compounds include:
Ketoconazole: Another potent CYP3A4 inhibitor but with broader inhibitory effects on other cytochrome P450 enzymes.
CYP3cide: A selective inhibitor of CYP3A4, used in similar pharmacological studies.
Clobetasol: Known for its inhibitory effects on CYP3A4 but less selective compared to this compound.
This compound’s uniqueness lies in its high selectivity and minimal off-target effects, making it a valuable tool in drug metabolism studies .
Properties
IUPAC Name |
(4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O4S/c1-6-22(4)11-16(32-17(30)12-33-21-26-20(25)27-28-21)23(5)13(2)7-9-24(14(3)19(22)31)10-8-15(29)18(23)24/h13-14,16,18-19,31H,6-12H2,1-5H3,(H3,25,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHQJXGMLMSMLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)CSC4=NNC(=N4)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50868399 | |
Record name | 6-Ethyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50868399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76530-44-4 | |
Record name | (1S,2R,3S,4R,6R,7R,8R,14R)-4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxotricyclo[5.4.3.01,8]tetradec-6-yl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.